molecular formula C20H12ClFN2O2 B398730 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide

Cat. No.: B398730
M. Wt: 366.8g/mol
InChI Key: HKECYKHDGDGMDJ-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and 4-amino benzaldehyde in ethanol with Pb(OAc)4 in acetic acid under reflux conditions . The reaction is followed by treatment with HCl, NaNO2, and NaN3, and further reaction with aromatic nitriles in isopropanol and ZnBr2 to obtain the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of green solvents and catalysts to ensure environmentally friendly processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as KMnO4 or H2O2.

    Reduction: Reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzoxazole derivatives. Its fluorinated benzamide moiety may enhance its stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H12ClFN2O2/c21-13-7-10-18-17(11-13)24-20(26-18)12-5-8-14(9-6-12)23-19(25)15-3-1-2-4-16(15)22/h1-11H,(H,23,25)

InChI Key

HKECYKHDGDGMDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)F

Origin of Product

United States

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